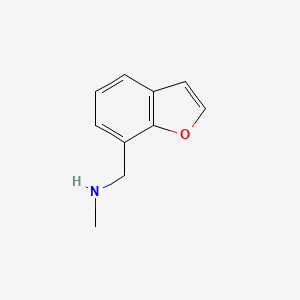

1-(Benzofuran-7-yl)-N-methylmethanamine

CAS No.:

Cat. No.: VC16479803

Molecular Formula: C10H11NO

Molecular Weight: 161.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H11NO |

|---|---|

| Molecular Weight | 161.20 g/mol |

| IUPAC Name | 1-(1-benzofuran-7-yl)-N-methylmethanamine |

| Standard InChI | InChI=1S/C10H11NO/c1-11-7-9-4-2-3-8-5-6-12-10(8)9/h2-6,11H,7H2,1H3 |

| Standard InChI Key | KLTCZYLDJOAFGO-UHFFFAOYSA-N |

| Canonical SMILES | CNCC1=CC=CC2=C1OC=C2 |

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

1-(Benzofuran-7-yl)-N-methylmethanamine features a benzofuran core substituted at the 7-position with an N-methylmethanamine group. The benzofuran moiety consists of a fused benzene and furan ring system, imparting rigidity and aromaticity to the molecule. The N-methyl group on the methanamine side chain enhances lipophilicity, influencing its pharmacokinetic properties .

Synthesis and Characterization

Synthetic Routes

The synthesis of 1-(Benzofuran-7-yl)-N-methylmethanamine typically involves a reductive amination strategy. A representative procedure from the literature involves the reaction of 7-formylbenzofuran with methylamine in the presence of sodium borohydride . Alternatively, nucleophilic substitution reactions between benzofuran-7-ylmethyl chloride and methylamine have been employed .

Quality Control

Industrial-scale production adheres to stringent quality standards, including batch-specific Certificates of Analysis (COA) and structural validation via NMR and mass spectrometry . Regulatory compliance is ensured through traceability protocols, critical for pharmaceutical applications.

Pharmacological Activity and Mechanism of Action

Pigment Inhibition in Staphylococcus aureus

1-(Benzofuran-7-yl)-N-methylmethanamine derivatives exhibit potent inhibitory activity against the golden pigment staphyloxanthin in S. aureus, a virulence factor critical for immune evasion. Compound 1 (a close analog) demonstrated an IC₅₀ of 247.3 ± 18.8 nM, outperforming the lead compound naftifine (IC₅₀ = 296.0 ± 12.2 nM) .

Target Identification

Mechanistic studies revealed that these analogs inhibit CrtN (4,4′-diapophytoene desaturase), an enzyme essential for staphyloxanthin biosynthesis. HPLC analysis of S. aureus treated with 1 showed accumulation of 4,4′-diapophytoene, confirming CrtN as the molecular target .

Structure-Activity Relationships (SAR)

SAR studies on benzofuran analogs delineate three critical regions (A–C) influencing bioactivity:

-

Region A (N-methyl group): Removal or substitution of the N-methyl group (e.g., ethyl or isopropyl) reduces potency by 3–5-fold, underscoring its role in target binding .

-

Region B (Linker): Allyl and 1,3-pentadienyl linkers enhance activity compared to bulkier substituents. For example, the allyl-linked analog 4b (IC₅₀ = 132 nM) showed 2-fold greater potency than the propyl-linked 4e (IC₅₀ = 258 nM) .

-

Region C (Aryl substituents): Para-substituted phenyl groups maximize activity, with electron-donating groups (e.g., -OCH₃) marginally improving efficacy .

Industrial Applications

Pharmaceutical Intermediates

The compound serves as a key intermediate in synthesizing antimicrobial and anticancer agents. Its rigid benzofuran core facilitates π-π stacking interactions with biological targets, enhancing drug-receptor binding .

Functional Materials

In materials science, 1-(Benzofuran-7-yl)-N-methylmethanamine is utilized in the synthesis of conjugated polymers and organic light-emitting diodes (OLEDs). Its electron-donating amine group improves charge transport properties in semiconducting materials .

Scale-Up and Custom Synthesis

Industrial suppliers offer gram-to-kilogram scale synthesis, accommodating both research and production needs. Batch sizes up to 10 kg have been reported, with lead times of 4–6 weeks .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume